molecular formula C19H19ClN6O B6461444 2-(2-chlorobenzoyl)-5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole CAS No. 2549018-29-1

2-(2-chlorobenzoyl)-5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole

Cat. No.: B6461444
CAS No.: 2549018-29-1
M. Wt: 382.8 g/mol
InChI Key: AZANTOUCWAGGSJ-UHFFFAOYSA-N
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Description

This compound is a complex polycyclic heterocycle featuring a fused octahydropyrrolo[3,4-c]pyrrole core substituted with a 3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl group and a 2-chlorobenzoyl moiety. The 2-chlorobenzoyl group may enhance lipophilicity and membrane permeability, while the triazolopyridazine moiety could contribute to π-π stacking interactions with biological targets.

Properties

IUPAC Name

(2-chlorophenyl)-[2-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN6O/c1-12-21-22-17-6-7-18(23-26(12)17)24-8-13-10-25(11-14(13)9-24)19(27)15-4-2-3-5-16(15)20/h2-7,13-14H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZANTOUCWAGGSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)C(=O)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

The following compounds share structural or functional similarities with the target molecule, based on heterocyclic frameworks and substitution patterns:

Compound Name (CAS/ID) Core Structure Substituents Molecular Formula Molecular Weight Key Differences
Target Compound Octahydropyrrolo[3,4-c]pyrrole 2-Chlorobenzoyl, 3-methyl-triazolo[4,3-b]pyridazin-6-yl C₂₀H₂₀ClN₇O 417.88 g/mol Reference compound
BJ47057 (2549004-92-2) Octahydropyrrolo[3,4-c]pyrrole (2-Fluorophenyl)methanesulfonyl, 3-methyl-triazolo[4,3-b]pyridazin-6-yl C₁₉H₂₁FN₆O₂S 416.47 g/mol Sulfonyl vs. benzoyl group; fluorine vs. chlorine substitution
Compound 6 Pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine Triazolo[3,4-b][1,3,4]thiadiazin-6-one, 4-methoxyphenyl C₂₈H₂₂N₆O₂S₂ 554.64 g/mol Thiazolo-thiadiazinone core vs. triazolopyridazine; methoxy substitution
BJ47823 (2742041-98-9) Octahydropyrrolo[3,4-c]pyrrole 2-Methoxyethyl-purine, trifluoromethylpyridinyl C₂₀H₂₂F₃N₇O 433.43 g/mol Purine substituent vs. triazolopyridazine; trifluoromethyl group
3-(4-Methoxyphenyl)-6-(phenylsulfonyl)-perhydro-1,3-thiazolo[3,4-b][1,2]pyrrolo[4,5-c]pyrrole Thiazolo-pyrrolo-pyrrole Phenylsulfonyl, 4-methoxyphenyl C₂₁H₂₄N₂O₃S₂ 424.55 g/mol Thiazolo ring integration; sulfonyl substituent

Comparative Analysis

In contrast, Compound 6 and the thiazolo-pyrrolo-pyrrole derivative incorporate sulfur-containing heterocycles (thiazolo/thiadiazinone), which may alter electronic properties and metabolic stability.

Substituent Effects: Chlorobenzoyl vs. Triazolopyridazine vs. Purine (BJ47823): The triazolopyridazine moiety in the target compound offers a planar aromatic system for target engagement, whereas BJ47823’s purine substituent may mimic nucleotide interactions, suggesting divergent biological targets (e.g., kinases vs. purinergic receptors) .

Synthetic Accessibility: The target compound’s synthesis likely involves multi-step cyclization and coupling reactions, similar to BJ47057’s preparation (e.g., Suzuki coupling for triazolopyridazine introduction) . Compound 6 , however, requires thiadiazinone ring closure under acidic conditions, which may limit scalability.

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